synthesis and characterization of Trimethyl(nonafluorobutyl)silane
synthesis and characterization of Trimethyl(nonafluorobutyl)silane
An In-depth Technical Guide to the Synthesis and Characterization of Trimethyl(nonafluorobutyl)silane
Abstract
This technical guide provides a comprehensive overview of Trimethyl(nonafluorobutyl)silane (TCI Product No. T3594), a key organosilicon compound featuring a highly fluorinated alkyl chain.[1] This document details its molecular structure, physicochemical properties, and significance in materials science. We present a representative synthetic protocol for its preparation, followed by a thorough discussion of the analytical techniques essential for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and materials scientists engaged in the development of advanced functional materials, offering both theoretical insights and practical methodologies.
Introduction
Overview of Fluorinated Silanes
Fluorinated silanes, or fluoroalkylsilanes (FAS), are a class of organosilicon compounds that contain one or more fluorine atoms in their structure.[2][3] They synergistically combine the properties of silicon-based compounds with the unique attributes of fluorocarbons. The silicon component facilitates strong bonding to inorganic substrates (like glass, ceramics, and metals) through the formation of siloxane linkages (Si-O-Si), while the fluorinated alkyl chain imparts distinct surface properties.[3][4][5]
Key characteristics endowed by the fluoroalkyl group include:
-
Hydrophobicity and Oleophobicity: The low polarizability and surface energy of the C-F bond lead to surfaces that repel both water and oils.[4][5]
-
Chemical Resistance: The strength and stability of the C-F bond provide excellent resistance to chemical attack, UV radiation, and weathering.[2][3][4]
-
Low Coefficient of Friction: Fluorinated surfaces are exceptionally smooth and exhibit low friction.[3]
Trimethyl(nonafluorobutyl)silane: A Profile
Trimethyl(nonafluorobutyl)silane is a specific FAS with the chemical formula C₇H₉F₉Si.[6] Its structure consists of a central silicon atom bonded to three methyl groups (-CH₃) and one nonafluoro-n-butyl group (-CF₂CF₂CF₂CF₃). This structure provides a stable, non-hydrolyzable Si-C bond linking the functional fluoroalkyl chain to the trimethylsilyl head.
Table 1: Key Identifiers and Properties of Trimethyl(nonafluorobutyl)silane
| Property | Value | Reference |
| IUPAC Name | trimethyl(1,1,2,2,3,3,4,4,4-nonafluorobutyl)silane | [6] |
| CAS Number | 204316-01-8 | [6][7] |
| Molecular Formula | C₇H₉F₉Si | [6] |
| Molecular Weight | 292.22 g/mol | [6][7] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | ~100 °C | |
| Refractive Index | ~1.32 | |
| Purity | >98.0% (GC) | [1] |
Applications and Scientific Significance
The unique properties of Trimethyl(nonafluorobutyl)silane make it a valuable compound in advanced materials science. Unlike hydrolyzable silanes (e.g., trimethoxysilanes), this compound is typically used as an intermediate or building block in chemical synthesis rather than for direct surface modification. Its primary role is in introducing the nonafluorobutyl group into other molecules. However, the broader class of fluoroalkylsilanes finds extensive use in:
-
Surface Modification: Creating water-repellent and anti-fouling surfaces on materials like glass, ceramics, and metals.[4][8]
-
Coatings and Sealants: Enhancing the durability, weatherability, and chemical resistance of paints and protective coatings.[2][3]
-
Electronics: Used as anti-fingerprint and moisture-repellent coatings for screens and lenses.[5][8]
-
Textiles: Imparting stain and water resistance to natural and synthetic fibers.[4]
Synthesis of Trimethyl(nonafluorobutyl)silane
Synthetic Pathways: An Overview
The formation of the robust Si-C bond in non-hydrolyzable fluoroalkylsilanes can be achieved through several established organometallic routes. While specific literature for Trimethyl(nonafluorobutyl)silane is proprietary, a highly effective and common method involves the reaction of a perfluoroalkyl halide with a suitable metal to form an organometallic intermediate, which is then quenched with an electrophilic chlorosilane. A plausible and illustrative pathway is the reaction of nonafluoro-1-iodobutane with a metal followed by reaction with trimethylchlorosilane.
Featured Synthetic Protocol: Grignard-type Reaction
This section describes a representative, field-proven protocol for synthesizing compounds analogous to Trimethyl(nonafluorobutyl)silane.
Principle of the Reaction: The synthesis proceeds in two conceptual steps. First, nonafluoro-1-iodobutane reacts with magnesium to form the perfluorobutyl Grignard reagent. This highly reactive nucleophilic species then attacks the electrophilic silicon atom of trimethylchlorosilane, displacing the chloride ion and forming the desired Si-C bond.
Table 2: Materials and Reagents for Synthesis
| Reagent | Formula | Molar Mass ( g/mol ) | Role |
| Nonafluoro-1-iodobutane | C₄F₉I | 345.96 | Fluoroalkyl Source |
| Magnesium Turnings | Mg | 24.31 | Activating Metal |
| Trimethylchlorosilane | (CH₃)₃SiCl | 108.64 | Silylating Agent |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | Solvent |
| Iodine | I₂ | 253.81 | Initiator |
Step-by-Step Experimental Procedure:
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The entire apparatus must be flame-dried under a vacuum and cooled under a stream of dry nitrogen to ensure anhydrous conditions.
-
Grignard Reagent Formation: Magnesium turnings (1.1 equivalents) and a small crystal of iodine are placed in the flask. A solution of nonafluoro-1-iodobutane (1.0 equivalent) in anhydrous diethyl ether is added to the dropping funnel. A small portion of the iodide solution is added to the magnesium to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing. The remaining iodide solution is then added dropwise at a rate that maintains a steady reflux.
-
Silylation: After the Grignard formation is complete (indicated by the consumption of most of the magnesium), the mixture is cooled in an ice bath. A solution of trimethylchlorosilane (1.2 equivalents) in anhydrous diethyl ether is added dropwise via the dropping funnel. A white precipitate of magnesium salts (MgClI) will form.
-
Workup and Purification: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Isolation: The solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation under atmospheric pressure to yield Trimethyl(nonafluorobutyl)silane as a colorless liquid.
Reaction Mechanism:
Caption: Reaction mechanism for the synthesis of Trimethyl(nonafluorobutyl)silane.
Safety Precautions:
-
This reaction must be conducted in a well-ventilated fume hood.
-
Anhydrous solvents are essential; diethyl ether is highly flammable.
-
Trimethylchlorosilane is corrosive and moisture-sensitive.
-
Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.
Characterization and Analytical Techniques
Confirming the identity and purity of the synthesized Trimethyl(nonafluorobutyl)silane is critical. A multi-technique approach is employed for comprehensive characterization.
Analytical Workflow
The workflow ensures that the synthesized product meets the required structural and purity specifications before its use in further applications.
Caption: Standard analytical workflow for product verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to be very simple. It should show a single sharp peak (singlet) corresponding to the nine equivalent protons of the three methyl groups attached to the silicon atom.[9][10] The chemical shift would be expected in the region of 0.1-0.4 ppm.
-
¹⁹F NMR: Fluorine-19 NMR is essential for confirming the structure of the nonafluorobutyl chain. The spectrum will be more complex due to C-F and F-F couplings. One would expect four distinct signals corresponding to the four different CF₂/CF₃ environments:
-
-CF₃: A triplet around -81 ppm.
-
-CF₂-Si: A multiplet with a distinct chemical shift.
-
-CF₂-CF₃: A multiplet around -126 ppm.
-
-CF₂-CF₂-Si: A multiplet around -120 to -124 ppm. The integration of these peaks should be in a 3:2:2:2 ratio.[6]
-
-
¹³C NMR: The carbon spectrum will show signals for the methyl carbons (around 0 ppm) and the four distinct carbons of the fluorinated chain, identified by their characteristic J-coupling with fluorine atoms.[11]
-
²⁹Si NMR: Silicon-29 NMR can be used to confirm the silicon environment. A single resonance is expected, with its chemical shift influenced by the attached electron-withdrawing nonafluorobutyl group.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups and bonds within the molecule.
Principle of Analysis: The technique measures the absorption of infrared radiation by the molecule, which causes vibrations (stretching, bending) of the chemical bonds. Each type of bond vibrates at a characteristic frequency.[12]
Expected Characteristic Peaks:
-
C-H stretching (in -CH₃): ~2960-2850 cm⁻¹
-
Si-CH₃ deformation (umbrella): A strong, sharp peak around 1255 cm⁻¹[13]
-
C-F stretching: Very strong and broad absorptions in the region of 1300-1000 cm⁻¹, characteristic of perfluoroalkyl chains.[12][14]
-
Si-C stretching: A peak typically found in the 860-800 cm⁻¹ region.[15]
Mass Spectrometry (MS)
MS is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for this volatile compound.
Principle of Analysis: The molecule is ionized, typically by electron impact (EI), causing it to form a molecular ion (M⁺) and various fragment ions. These ions are separated based on their mass-to-charge ratio (m/z).[16]
Expected Results:
-
Molecular Ion (M⁺): A peak at m/z = 292, corresponding to the molecular weight of C₇H₉F₉Si.[17]
-
Key Fragments: A prominent peak at m/z = 277, corresponding to the loss of a methyl group ([M-CH₃]⁺), which is a very common fragmentation pathway for trimethylsilyl compounds.[18][19] Other fragments would arise from the cleavage of the perfluoroalkyl chain.
Table 3: Summary of Expected Characterization Data
| Technique | Feature | Expected Result |
| ¹H NMR | -Si(CH₃)₃ | Singlet, ~0.1-0.4 ppm |
| ¹⁹F NMR | -CF₃, -CF₂ (3 signals) | 4 signals, ratio 3:2:2:2 |
| FT-IR | C-F stretch | Strong, broad bands at 1300-1000 cm⁻¹ |
| Si-CH₃ deformation | Strong, sharp peak at ~1255 cm⁻¹ | |
| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 292 |
| Base Peak | Likely [M-CH₃]⁺ at m/z = 277 |
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